5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide
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Overview
Description
5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide is a heterocyclic compound that belongs to the family of oxathiazoles. These compounds are characterized by their unique ring structure containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide typically involves a multi-step process. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between chlorocarbonylsulfenyl chloride and an amide in a suitable solvent like toluene or chloroform can yield the desired oxathiazole derivative . The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiazole ring to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxathiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it of interest in biochemical studies.
Medicine: Its unique structure and reactivity make it a candidate for drug development, particularly in designing inhibitors for specific biological targets.
Mechanism of Action
The mechanism by which 5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxathiazole derivatives such as:
- 1,3,4-Oxathiazol-2-one
- 1,4,2-Oxathiazol-5-one
Uniqueness
What sets 5-[4-(3,3-Dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide apart from these similar compounds is its specific substitution pattern and the presence of two oxathiazole rings. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-[4-(3,3-dioxo-1,3,4-oxathiazol-5-yl)phenyl]-1,3,4-oxathiazole 3,3-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6S2/c13-19(14)5-17-9(11-19)7-1-2-8(4-3-7)10-12-20(15,16)6-18-10/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLLHLJWZRDITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC(=NS1(=O)=O)C2=CC=C(C=C2)C3=NS(=O)(=O)CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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